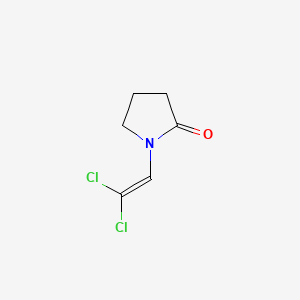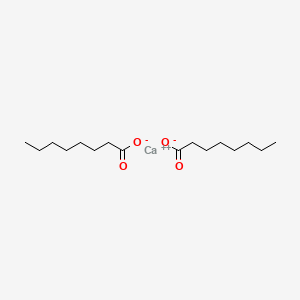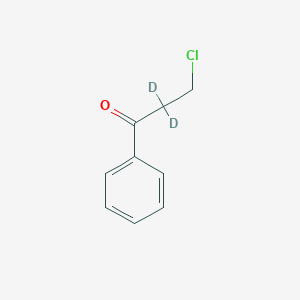
3-Chloropropiophenone(2-D2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropropiophenone(2-D2) is a chemical compound with the molecular formula C9H9ClO. It is also known as 3-Chloro-1-phenyl-1-propanone. This compound is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by a chlorine atom attached to the third carbon of the propiophenone structure, making it a valuable compound in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloropropiophenone can be synthesized through several methods. One common method involves the chlorination of propiophenone using chlorine gas (Cl2) in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out in a solvent like 1,2-dichloroethane, followed by low-temperature hydrolysis, water washing, and reduced pressure distillation to obtain the final product .
Another method involves the reaction of ethyl bromide with magnesium in tetrahydrofuran (THF) to form a Grignard reagent, which is then reacted with 3-chlorobenzonitrile. The intermediate product is hydrolyzed with hydrochloric acid to yield 3-Chloropropiophenone .
Industrial Production Methods
Industrial production of 3-Chloropropiophenone typically follows the chlorination method due to its high yield and selectivity. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize the yield and purity of the product.
化学反应分析
Types of Reactions
3-Chloropropiophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-chloro-1-phenylpropanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Reduction: 3-chloro-1-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
科学研究应用
3-Chloropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in studies involving enzyme-catalyzed reactions and biotransformation processes.
Medicine: It serves as a precursor in the synthesis of drugs such as bupropion hydrochloride, an antidepressant.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of other valuable compounds
作用机制
The mechanism of action of 3-Chloropropiophenone involves its interaction with specific molecular targets and pathways. For example, in the synthesis of bupropion hydrochloride, it acts as a key intermediate that undergoes further chemical transformations. The compound’s reactivity is primarily due to the presence of the chlorine atom, which can participate in various chemical reactions, leading to the formation of different products .
相似化合物的比较
3-Chloropropiophenone can be compared with other similar compounds such as:
3-Chlorobenzophenone: Similar structure but with a benzene ring instead of a propiophenone structure.
3-Chloropropiophenone(2-D2): Deuterated version of 3-Chloropropiophenone, used in isotopic labeling studies.
3-Chloropropiophenone(2-D3): Another deuterated variant with three deuterium atoms.
The uniqueness of 3-Chloropropiophenone lies in its specific reactivity and applications in the synthesis of pharmaceuticals and fine chemicals .
属性
分子式 |
C9H9ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC 名称 |
3-chloro-2,2-dideuterio-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2 |
InChI 键 |
KTJRGPZVSKWRTJ-NCYHJHSESA-N |
手性 SMILES |
[2H]C([2H])(CCl)C(=O)C1=CC=CC=C1 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


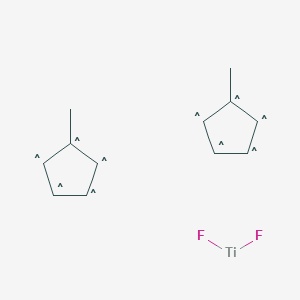
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
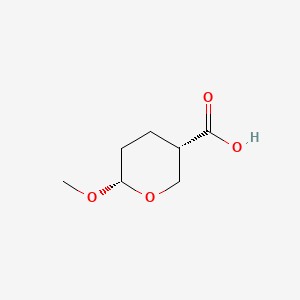
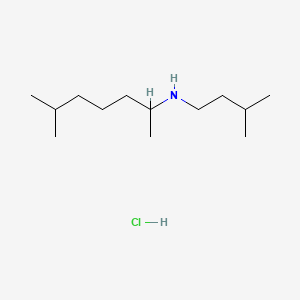
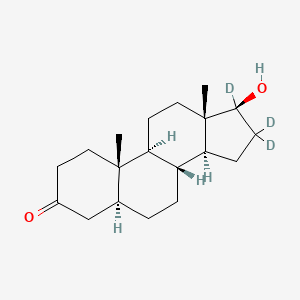

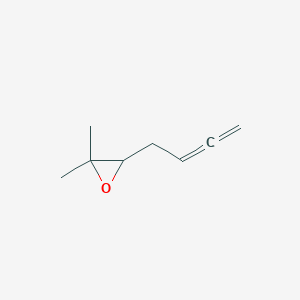


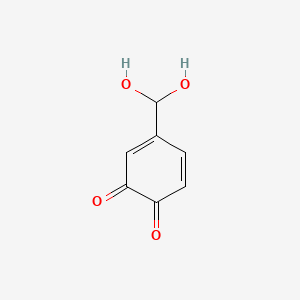
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
